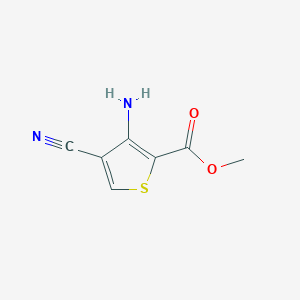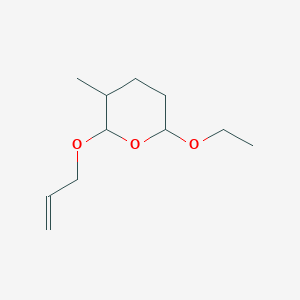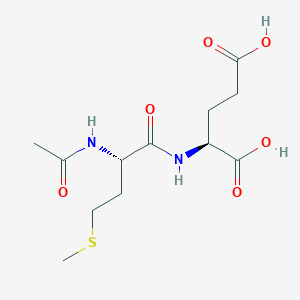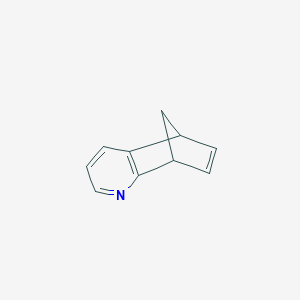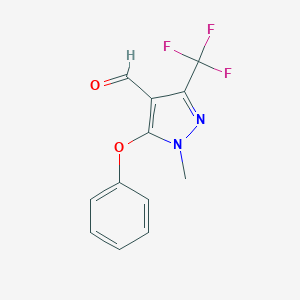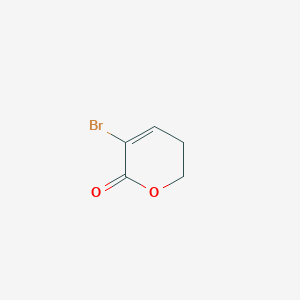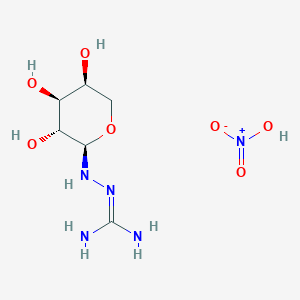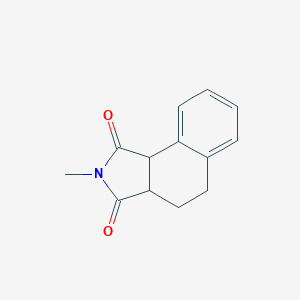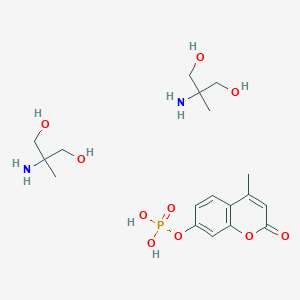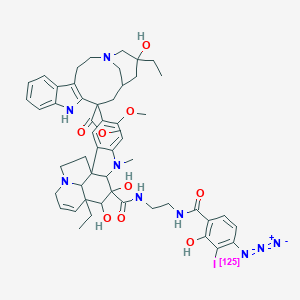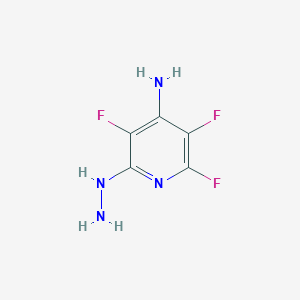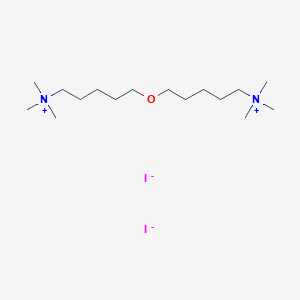
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide) is a chemical compound that is commonly used in scientific research. It is also known as A23187 or calcimycin. A23187 is a calcium ionophore that is used to increase intracellular calcium levels. It has been widely used in biochemical and physiological research due to its ability to stimulate various cellular processes.
Mechanism Of Action
A23187 is a calcium ionophore that acts by binding to calcium ions and transporting them across the cell membrane. It binds to calcium ions with high affinity and specificity, which allows it to increase intracellular calcium levels. A23187 also activates calcium-dependent enzymes, which leads to the stimulation of various cellular processes.
Biochemical And Physiological Effects
A23187 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. A23187 has also been shown to stimulate the secretion of insulin and other hormones. It has been used to study the role of calcium in muscle contraction and neurotransmitter release.
Advantages And Limitations For Lab Experiments
A23187 has several advantages for lab experiments. It is a potent and specific calcium ionophore that can be used to study various cellular processes. It is also stable and can be stored for long periods. However, A23187 has some limitations. It is toxic to cells at high concentrations and can cause cell death. It is also difficult to use in vivo due to its toxicity and poor solubility.
Future Directions
There are several future directions for research on A23187. One area of research is the development of new calcium ionophores that are less toxic and more specific. Another area of research is the study of the role of A23187 in cancer therapy. A23187 has been shown to induce apoptosis in cancer cells, and further research may lead to the development of new anti-cancer agents. Additionally, the study of A23187 in the regulation of intracellular pH and protein secretion may lead to new insights into cellular processes.
Conclusion
In conclusion, A23187 is a calcium ionophore that has been widely used in scientific research. Its ability to increase intracellular calcium levels has made it a valuable tool for studying various cellular processes. A23187 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on A23187, including the development of new calcium ionophores and the study of its role in cancer therapy.
Synthesis Methods
The synthesis of A23187 involves the reaction of oxybis(pentamethylene)dithiocarbamate with trimethylamine and iodine. The resulting product is then purified to obtain A23187. The synthesis of A23187 is a complex process that requires experienced chemists and specialized equipment.
Scientific Research Applications
A23187 is widely used in scientific research as a tool to study various cellular processes. It has been used to study calcium signaling, apoptosis, and gene expression. A23187 is also used in the study of ion transport, protein secretion, and intracellular pH regulation.
properties
CAS RN |
109448-61-5 |
|---|---|
Product Name |
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide |
Molecular Formula |
C16H38I2N2O |
Molecular Weight |
528.29 g/mol |
IUPAC Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
CJCHXUPJGGBJMH-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
synonyms |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



